2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) 2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) GABA(A) and glycine receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 53658-58-5
VCID: VC0005899
InChI: InChI=1S/C7H10N2O2/c10-7-5-1-3-8-4-2-6(5)11-9-7/h8H,1-4H2,(H,9,10)
SMILES: C1CNCCC2=C1C(=O)NO2
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI)

CAS No.: 53658-58-5

Cat. No.: VC0005899

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) - 53658-58-5

Specification

Description GABA(A) and glycine receptor antagonist; High Quality Biochemicals for Research Uses
CAS No. 53658-58-5
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one
Standard InChI InChI=1S/C7H10N2O2/c10-7-5-1-3-8-4-2-6(5)11-9-7/h8H,1-4H2,(H,9,10)
Standard InChI Key KHTRGFVHYPWHIZ-UHFFFAOYSA-N
SMILES C1CNCCC2=C1C(=O)NO2
Canonical SMILES C1CNCCC2=C1C(=O)NO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator